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Compound of Interest

Compound Name: Cytoglobosin C

Cat. No.: B12409017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Cytoglobosin
C, a member of the cytochalasan family of fungal metabolites. This document is intended for
researchers, scientists, and drug development professionals, offering a centralized resource for
its structural characterization and biosynthetic origins. The information is presented in a
structured format to facilitate easy reference and comparison.

Spectroscopic Data

The structural elucidation of Cytoglobosin C relies heavily on Nuclear Magnetic Resonance
(NMR) spectroscopy and Mass Spectrometry (MS). The following sections present the key
spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR spectroscopic data are crucial for the determination of the chemical
structure of Cytoglobosin C. The data presented below is based on a closely related
analogue, Chaetoglobosin C, and was recorded in DMSO-ds at 600 MHz for H NMR and 150
MHz for 133C NMR.[1] Chemical shifts (d) are reported in parts per million (ppm).

Table 1: *H NMR Spectroscopic Data for a Chaetoglobosin C Analogue (600 MHz, DMSO-ds)
[1]
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Position OoH (ppm) Multiplicity J (Hz)

3 3.55 dd 9.6, 6.0
4 2.80 m

5 2.15 m

6a 1.85 m

6P 1.65 m

7 4.78 td 15.0, 3.6
8 3.10 m

10a 2.85 dd 13.5, 4.0
108 2.70 dd 13.5, 8.0
11-CHs 0.88 d 6.5
12-CHs 1.29 s

13 5.43 dd 15.2,10.4
14 5.13 d 111

16 2.95 m

17 4.10 m

18-CHs 0.99 d 7.4

20 4.20 m

21 2.30 m

22 2.05 m

2'-H 7.26 d 2.2

4'-H 7.56 d 7.7

5'-H 7.02 t 7.2

6'-H 7.14 t 7.2
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7'-H 7.29 d 7.9
1-NH 8.52 S
2-NH 11.11 d 1.4

Table 2: 13C NMR Spectroscopic Data for a Chaetoglobosin C Analogue (150 MHz, DMSO-ds)
[1]
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Position oC (ppm)
1 175.0
3 59.9
4 45.0
5 30.0
6 35.0
7 84.9
8 40.0
9 56.7
10 38.0
11 20.0
12 25.0
13 130.0
14 128.0
15 42.0
16 32.0
17 65.0
18 15.0
19 204.7
20 70.0
21 33.0
22 28.0
23 172.8
1 127.8
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2 125.8
3 108.0
3a’ 136.1
4' 118.2
5' 1211
6' 118.9
7a’ 111.7

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is employed to
determine the molecular formula of Cytoglobosin C. Tandem mass spectrometry (MS/MS)
provides valuable information about the fragmentation pattern, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for Cytoglobosin C

o Deduced
. lonization
Technique i Observed miz Molecular Reference
ode
Formula
HR-ESIMS Positive [M+H]* Cs32H36N20s [1]

Diagnostic product ions for tryptophan-containing chaetoglobosins have been observed at m/z
130.0651 and 185.0707 in MS/MS spectra.[2]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis.
The following sections outline the general methodologies for the key experiments cited.

NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a
deuterated solvent, and various 1D and 2D NMR experiments are performed.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12409017?utm_src=pdf-body
https://www.benchchem.com/product/b12409017?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8398356/
https://www.researchgate.net/figure/Stepped-20-35-NCE-MS-MS-spectra-of-a-chaetoglobosin-C-and-b-cytochalasin-D_fig2_328323381
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Instrumentation: Bruker ARX-600 spectrometer (or equivalent) operating at 600 MHz for *H
and 150 MHz for $3C nuclei.[1]

Sample Preparation: The purified compound is dissolved in an appropriate deuterated
solvent, such as DMSO-de.

'H NMR: Standard pulse sequences are used for one-dimensional proton NMR. Chemical
shifts are referenced to the residual solvent peak (e.g., DMSO-ds at dH 2.50).[1]

13C NMR: Proton-decoupled 3C NMR spectra are acquired. Chemical shifts are referenced
to the solvent peak (e.g., DMSO-ds at 6C 39.50).[1]

2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and
proton-carbon correlations, which are essential for unambiguous assignment of all signals.

High-Resolution Mass Spectrometry (HR-ESIMS)

HR-ESIMS is used to determine the exact mass of the molecule, from which the elemental

composition can be deduced.

Instrumentation: Waters Vion QTOF/MS spectrometer (or equivalent).[1]

lonization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class
of compounds.

Data Acquisition: Data is acquired over a suitable mass range to detect the protonated
molecule [M+H]*.

Analysis: The high-resolution data allows for the calculation of the molecular formula with a
high degree of confidence.

Biosynthetic Pathway

Cytoglobosin C, like other chaetoglobosins, is a fungal secondary metabolite derived from a

complex biosynthetic pathway. The core structure is assembled by a hybrid polyketide

synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme.
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The biosynthesis begins with the PKS portion of the megaenzyme catalyzing the iterative
condensation of malonyl-CoA units to form a polyketide chain. The NRPS module then
incorporates an amino acid, typically tryptophan for chaetoglobosins, which is then fused to the
polyketide backbone. A series of post-PKS/NRPS maodifications, including cyclization,
oxidation, and rearrangement, are carried out by tailoring enzymes such as enoyl reductases,
FAD-dependent monooxygenases, and cytochrome P450 oxygenases to yield the final
complex structure of Cytoglobosin C.
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| Post-Modification

Cytoglobosin C
Tailoring Enzymes

(e.g., Oxygenases, Reductases)

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Cytoglobosin C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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